![molecular formula C11H7N3O3S B2537176 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole CAS No. 339008-03-6](/img/structure/B2537176.png)
5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C11H7N3O3S . It has an average mass of 261.257 Da and a monoisotopic mass of 261.020813 Da .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole-based compounds has been reported in various studies . For instance, a series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The synthesis involved the reaction of 2-aminobenzothiazoles with α-bromoketones .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, average mass, and monoisotopic mass . Other specific properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Antitubercular and Neglected Tropical Diseases Treatment
The derivatives of 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole have been explored for their potential in treating tuberculosis and neglected tropical diseases. In particular, the nitroimidazothiazoles have been compared with pretomanid (PA-824), showing activity against Mycobacterium tuberculosis and diseases caused by kinetoplastid parasites. These compounds have exhibited interesting activity against Chagas disease, although with variable efficacy against leishmaniasis (Thompson et al., 2017).
Ring-Ring Interconversion Studies
The effects of substituents on the thiazole moiety of nitrosoimidazo[2,1-b][1,3]thiazoles have been investigated through ring-opening/ring-closing reactions. This research has implications for the synthesis of new compounds with potential pharmacological applications, highlighting the chemical versatility and potential for modification of this chemical backbone (Billi et al., 2000).
Antimicrobial Activity
This compound derivatives have shown significant antimicrobial activity. Ionic liquid-promoted synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids has demonstrated potent in vitro antimycobacterial activity, with some compounds showing higher inhibitory activity than standard drugs like ethambutol and ciprofloxacin (Ramprasad et al., 2016).
Antifungal and Antibacterial Agents
Research into new imidazo[2,1-b]thiazoles has uncovered compounds with potent antimicrobial activities, particularly against candida strains and other bacterial and fungal pathogens. This suggests the potential for these compounds to be developed into new antifungal and antibacterial agents (Juspin et al., 2010).
Antitubercular Lead Development
Further exploration into the structure-activity relationships of 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles has identified potential drug candidates for visceral leishmaniasis and tuberculosis, demonstrating the significant therapeutic potential of this class of compounds. This research provides insights into optimizing solubility and safety while maintaining activity against target diseases (Thompson et al., 2016).
Mechanism of Action
Target of Action
Thiazole-based compounds, which include 5-nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole, have been found to interact with various biological targets, such as dna and topoisomerase ii .
Mode of Action
Thiazole-based compounds are known to interact with their targets, leading to various cellular changes . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole-based compounds have been found to impact a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
In silico physicochemical and pharmacokinetic parameters of imidazo-[2,1-b]-thiazole analogues have been predicted using knowledge-based software tools .
Result of Action
Thiazole-based compounds have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole compounds in water, alcohol, ether, and various organic solvents may influence their action and stability .
properties
IUPAC Name |
5-nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3S/c15-14(16)10-9(12-11-13(10)6-7-18-11)17-8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZMGAIWMXPUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


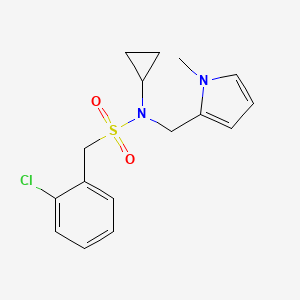
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2537097.png)
![4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2537098.png)
![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)
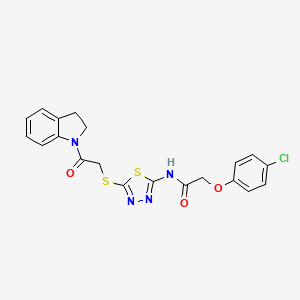
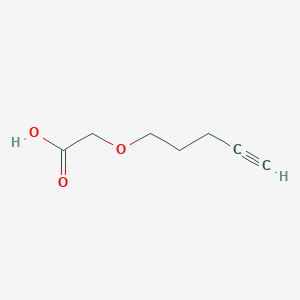
![7-chloro-2-[({4-[(4-methoxybenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537105.png)
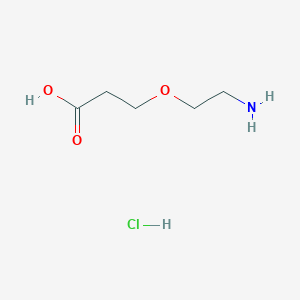
![N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B2537108.png)

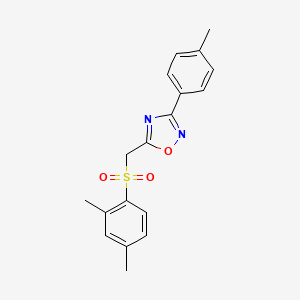

![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2537115.png)